Monohydrochloride Salt vs. Free Base: LogP and Molecular Weight Differentiation for Solubility and Permeability
The target compound (CAS 1824028-32-1) is a monohydrochloride salt, whereas the directly corresponding free base (CAS 1706451-79-7) lacks the HCl counterion. This salt formation produces a calculated LogP of −0.1983 for the hydrochloride versus −0.6201 for the free base, representing a ΔLogP of +0.4218 units—a meaningful shift toward greater lipophilicity that correlates with improved passive membrane permeability . The molecular weight increases from 170.21 g/mol (free base, C₇H₁₄N₄O) to 206.67 g/mol (HCl salt, C₇H₁₅ClN₄O), a difference of 36.46 g/mol corresponding to one equivalent of HCl. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free base, consistent with the well-established pharmaceutical principle that amine hydrochlorides exhibit higher solubility and reduced susceptibility to oxidative degradation during storage [1]. Users requiring precise gravimetric dosing must account for the 21.4% mass difference between salt and free base forms when preparing equimolar solutions.
| Evidence Dimension | Calculated LogP (lipophilicity) and molecular weight (salt form) |
|---|---|
| Target Compound Data | LogP = −0.1983; MW = 206.67 g/mol (monohydrochloride, C₇H₁₅ClN₄O) |
| Comparator Or Baseline | Free base (CAS 1706451-79-7): LogP = −0.6201; MW = 170.21 g/mol (C₇H₁₄N₄O) |
| Quantified Difference | ΔLogP = +0.4218 (more lipophilic); ΔMW = +36.46 g/mol (+21.4% mass difference) |
| Conditions | Calculated physicochemical properties from Leyan vendor datasheets using standard prediction algorithms; both compounds share identical TPSA (62.97), H-bond acceptor count (5), and H-bond donor count (2) |
Why This Matters
Procurement of the incorrect salt form introduces a 21.4% mass error in equimolar dosing and a significant LogP shift affecting membrane permeability predictions—both critical for reproducible SAR studies.
- [1] Serajuddin, A.T.M. (2007) 'Salt formation to improve drug solubility', Advanced Drug Delivery Reviews, 59(7), pp. 603–616. DOI: 10.1016/j.addr.2007.05.010 View Source
